molecular formula C13H8FN3O2 B2921076 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1402232-99-8

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2921076
CAS No.: 1402232-99-8
M. Wt: 257.224
InChI Key: LTHZMPZRVWUUOS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyridines This compound features a fluorophenyl group attached to a triazolopyridine core, which is further substituted with a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:

  • Formation of the Triazolopyridine Core: This can be achieved through the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable halogenated pyridine.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the triazolopyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure with a different position of the fluorophenyl group.

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: The parent compound without the fluorophenyl group.

Uniqueness: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHZMPZRVWUUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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